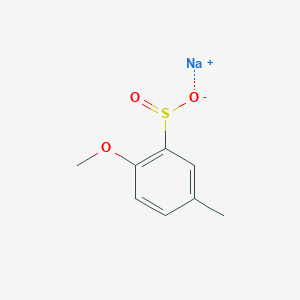![molecular formula C12H14N2O2 B6617141 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 442872-58-4](/img/structure/B6617141.png)
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one, also known as PPOP, is a chemical compound belonging to the class of pyrazolone derivatives. It is a colorless solid that has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a model compound to study the structure-activity relationships of pyrazolone derivatives. In biochemistry, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a substrate in enzyme assays to study the kinetics of enzyme-catalyzed reactions. In pharmacology, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a model compound to study the pharmacological properties of pyrazolone derivatives.
Mechanism of Action
The exact mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one is still not fully understood. However, it is believed that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may act as an agonist at the serotonin 5-HT1A receptor, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also believed that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may interact with other proteins and enzymes, such as G-protein coupled receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), leading to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can produce anti-inflammatory, anti-oxidant, and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
The use of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments has several advantages. Firstly, it is a relatively cheap and readily available compound. Secondly, it can be easily synthesized from readily available starting materials. Thirdly, it has a wide range of potential applications in various scientific fields. However, the use of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments also has some limitations. For example, it is a relatively unstable compound and may degrade over time. Additionally, it may not be suitable for use in certain types of experiments due to its structural complexity.
Future Directions
The potential applications of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in various scientific fields are still being explored. In the future, it is expected that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and inflammation. Additionally, further research on the mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may lead to the development of new compounds with improved pharmacological properties. Finally, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may also be used in the development of new diagnostic tools for the early detection of various diseases.
Synthesis Methods
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can be synthesized from the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with 4-hydroxybenzaldehyde in the presence of glacial acetic acid and piperidine. This reaction is carried out at room temperature for 24 hours, after which the product is filtered and washed with cold water. The final product is then recrystallized from ethyl acetate and hexane to obtain a pure sample of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one.
properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(15)14-13-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSNEUANSULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

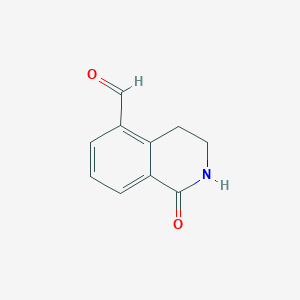
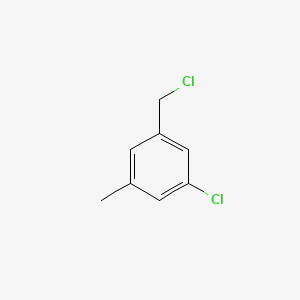

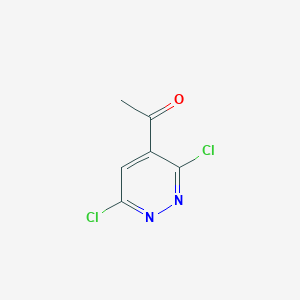
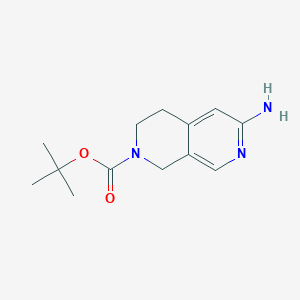
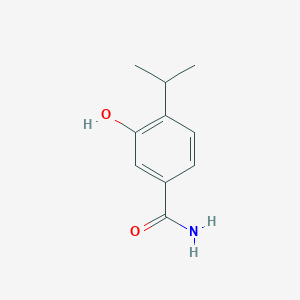
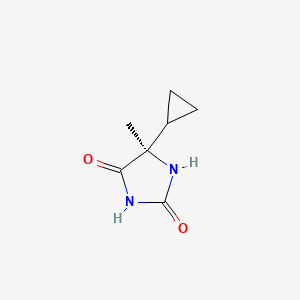
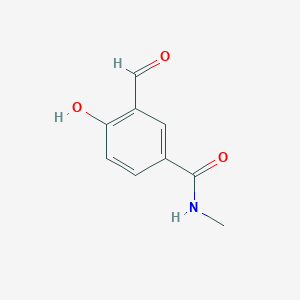
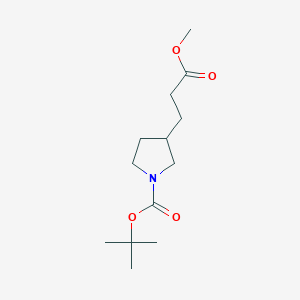
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
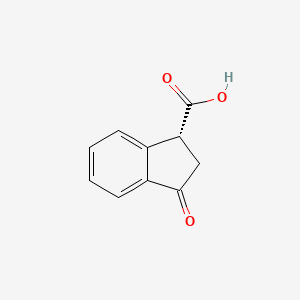
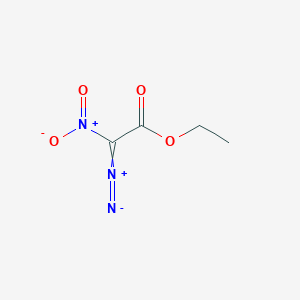
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
